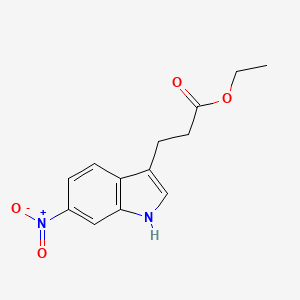
2-(Isocyano(tosyl)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isocyano(tosyl)methyl)pyridine is a compound that features a pyridine ring substituted with an isocyano group and a tosyl group. The presence of these functional groups imparts unique reactivity and versatility to the compound, making it valuable in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isocyano(tosyl)methyl)pyridine typically involves the reaction of a pyridine derivative with tosylmethyl isocyanide (TOSMIC). One common method includes the use of tosyl chloride and sodium hydrogen carbonate in water, which provides a green and sustainable approach to the synthesis . The reaction conditions are generally mild, often carried out at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of isocyanide synthesis, such as the dehydration of formamides using phosphorus oxychloride and triethylamine in dichloromethane, can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(Isocyano(tosyl)methyl)pyridine undergoes various types of reactions, including:
Oxidation: The isocyano group can be oxidized to form isothiocyanates using sulfur and catalytic amounts of amine bases.
Cycloaddition: The isocyano group can undergo cycloaddition reactions, forming heterocyclic compounds.
Common Reagents and Conditions:
Oxidation: Elemental sulfur and amine bases such as DBU.
Substitution: Nucleophiles such as alkyl halides.
Cycloaddition: Schiff bases and bases like sodium hydride.
Major Products Formed:
Isothiocyanates: Formed from oxidation reactions.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Heterocycles: Formed from cycloaddition reactions.
Scientific Research Applications
2-(Isocyano(tosyl)methyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Isocyano(tosyl)methyl)pyridine involves its unique functional groups:
Isocyano Group: Acts as both a nucleophile and an electrophile, enabling a wide range of chemical reactions.
Tosyl Group: Enhances the acidity of the α-carbon, facilitating various substitution and addition reactions.
Pathways Involved: The compound can participate in cycloaddition reactions, forming imidazoline intermediates that aromatize to yield imidazole derivatives.
Comparison with Similar Compounds
Toluenesulphonylmethyl isocyanide (TOSMIC): Shares the tosyl and isocyano functional groups, making it a versatile synthon in organic synthesis.
Phenyl isocyanide: Similar in reactivity due to the isocyano group but lacks the tosyl group, limiting its versatility.
Uniqueness: 2-(Isocyano(tosyl)methyl)pyridine is unique due to the combination of the pyridine ring, isocyano group, and tosyl group, which together provide a rich chemistry that is not observed in simpler isocyanides like phenyl isocyanide .
Properties
Molecular Formula |
C14H12N2O2S |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
2-[isocyano-(4-methylphenyl)sulfonylmethyl]pyridine |
InChI |
InChI=1S/C14H12N2O2S/c1-11-6-8-12(9-7-11)19(17,18)14(15-2)13-5-3-4-10-16-13/h3-10,14H,1H3 |
InChI Key |
ULEYWRQECJPVGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=N2)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



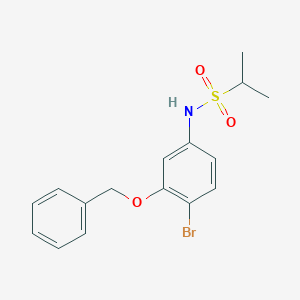
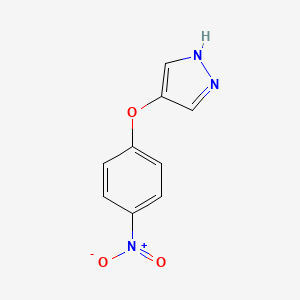
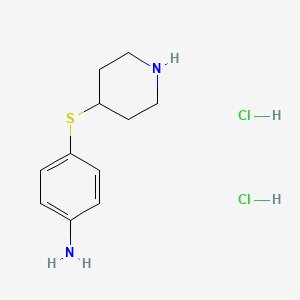

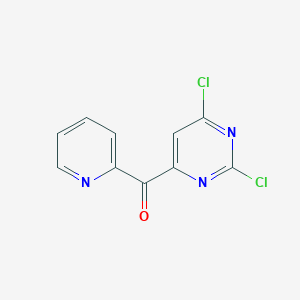
![N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725383.png)
![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)
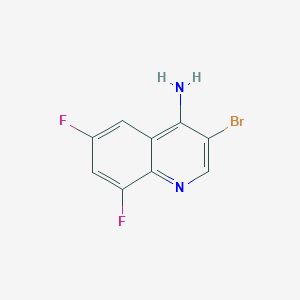
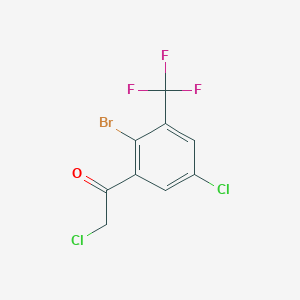

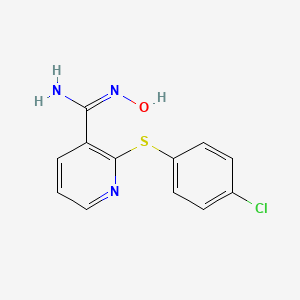
![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)
